molecular formula C19H23ClO3 B4885179 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene

4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene

Cat. No. B4885179
M. Wt: 334.8 g/mol
InChI Key: OPBLYRRVAJXDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in various fields of scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, which in turn leads to increased energy production and improved endurance. Additionally, activation of PPARδ has been shown to have anti-inflammatory effects and to improve lipid metabolism.
Biochemical and Physiological Effects:
4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been shown to have a range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to have anti-cancer effects, as it inhibits the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in lab experiments is its ability to improve endurance and increase energy production. This makes it useful for studying the effects of exercise and physical activity on the body. However, one limitation of using 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in lab experiments is its potential to interact with other drugs or compounds, which can complicate the results of experiments.

Future Directions

There are many potential future directions for research on 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene. One area of interest is the potential for using 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in the treatment of metabolic diseases such as type 2 diabetes and obesity. Another area of interest is the potential for using 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in the treatment of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and inflammation. Additionally, there is ongoing research into the potential for using 4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in the treatment of certain types of cancer.

Scientific Research Applications

4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been extensively studied for its potential applications in various fields of scientific research, including cancer research, metabolic disease research, and cardiovascular research. It has been shown to have a range of beneficial effects on the body, including increased endurance, improved lipid metabolism, and reduced inflammation.

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-14-6-8-18(19(12-14)21-3)23-11-5-4-10-22-17-9-7-16(20)13-15(17)2/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBLYRRVAJXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chloro-2-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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